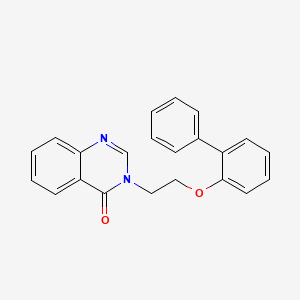
4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- typically involves multiple steps
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Biphenyl Ether Substituent: The biphenyl ether substituent can be introduced via a nucleophilic substitution reaction. This involves reacting the quinazolinone core with a biphenyl ether derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the quinazolinone core or the biphenyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated derivatives.
Aplicaciones Científicas De Investigación
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- can be compared with other quinazolinone derivatives and biphenyl ether compounds. Similar compounds include:
4(3H)-Quinazolinone, 3-(2-phenylethyl)-: This compound lacks the biphenyl ether substituent, making it less complex and potentially less active in certain applications.
4(3H)-Quinazolinone, 3-(2-(4-methoxyphenyl)ethyl)-: This derivative features a methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity.
4(3H)-Quinazolinone, 3-(2-(4-chlorophenyl)ethyl)-: The presence of a chlorine atom can enhance the compound’s reactivity and potentially its biological activity.
The uniqueness of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- lies in its specific substitution pattern, which can confer distinct properties and activities compared to other similar compounds.
Propiedades
Número CAS |
138841-13-1 |
|---|---|
Fórmula molecular |
C22H18N2O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-[2-(2-phenylphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2/c25-22-19-11-4-6-12-20(19)23-16-24(22)14-15-26-21-13-7-5-10-18(21)17-8-2-1-3-9-17/h1-13,16H,14-15H2 |
Clave InChI |
FARJEKNNKAZZES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



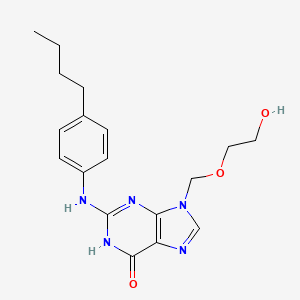
![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
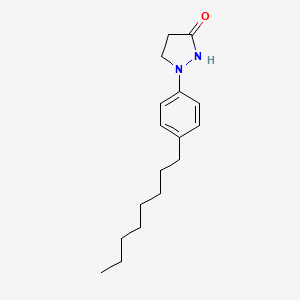
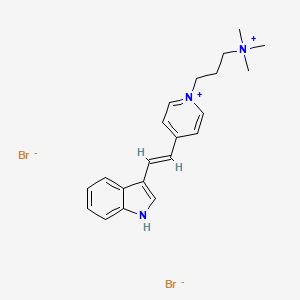
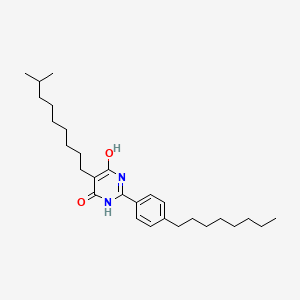
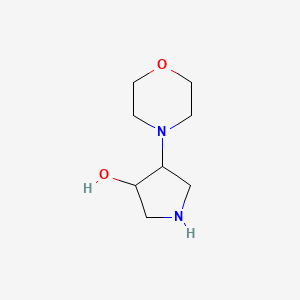
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

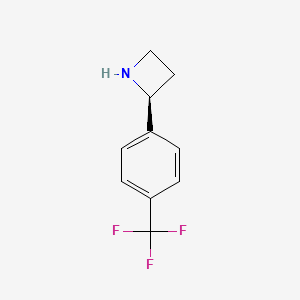
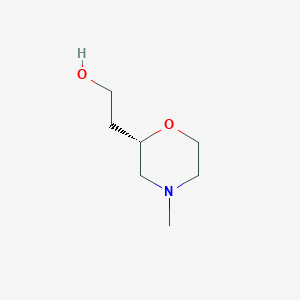
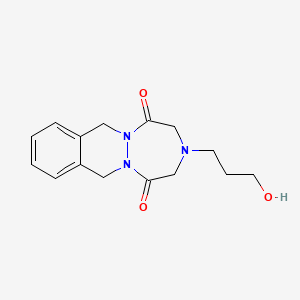
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)

